molecular formula C11H18O5 B10795607 7-Hydroxy pestalotin

7-Hydroxy pestalotin

Cat. No.: B10795607
M. Wt: 230.26 g/mol
InChI Key: YLHOHANRUSKHKO-PCFYAGROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy pestalotin is a secondary metabolite derived from the fungal genus Pestalotiopsis. This compound is known for its unique structural features and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy pestalotin typically involves the use of specific fungal strains of the Pestalotiopsis genus. The compound can be isolated from the culture broth of these fungi through a series of extraction and purification steps. The exact synthetic routes and reaction conditions can vary depending on the specific strain and the desired yield. Common methods include fermentation followed by solvent extraction and chromatographic purification .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale production exists, particularly through the optimization of fermentation processes and the use of bioreactors. Advances in biotechnology and metabolic engineering could further enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy pestalotin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more hydroxylated or carboxylated derivatives, while reduction can produce simpler alcohols or alkanes .

Scientific Research Applications

7-Hydroxy pestalotin has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 7-Hydroxy pestalotin is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific hydroxylation pattern and the presence of a methoxy groupCompared to other similar compounds, this compound may offer unique advantages in terms of its bioactivity and ease of synthesis .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

(2S)-2-[(1S)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8?,9-,11-/m0/s1

InChI Key

YLHOHANRUSKHKO-PCFYAGROSA-N

Isomeric SMILES

CCCC([C@@H]([C@@H]1CC(=CC(=O)O1)OC)O)O

Canonical SMILES

CCCC(C(C1CC(=CC(=O)O1)OC)O)O

Origin of Product

United States

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